molecular formula C27H32N6O3 B2688185 8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(2-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 851938-26-6

8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(2-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B2688185
CAS No.: 851938-26-6
M. Wt: 488.592
InChI Key: OJAAJCMUGDHPCL-UHFFFAOYSA-N
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Description

The compound 8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(2-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a purine derivative featuring a piperazine moiety substituted at position 8 of the purine core. Key structural attributes include:

  • A 4-methoxyphenyl group attached to the piperazine ring, contributing electron-donating properties.
  • A 2-methylbenzyl (o-tolyl) group at position 7 of the purine, introducing steric bulk and lipophilicity.
  • 1,3-dimethyl substitutions on the purine ring, which are common in xanthine derivatives like theophylline, a known phosphodiesterase (PDE) inhibitor .

Properties

IUPAC Name

8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-[(2-methylphenyl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N6O3/c1-19-7-5-6-8-20(19)17-33-23(28-25-24(33)26(34)30(3)27(35)29(25)2)18-31-13-15-32(16-14-31)21-9-11-22(36-4)12-10-21/h5-12H,13-18H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJAAJCMUGDHPCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C(=NC3=C2C(=O)N(C(=O)N3C)C)CN4CCN(CC4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(2-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common approach involves the nucleophilic substitution reaction of 3,6-dichloropyridazine with 1-(4-methoxyphenyl)piperazine to form the intermediate compound . This intermediate is then subjected to further functionalization and cyclization reactions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(2-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione: can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The piperazine ring can be reduced under specific conditions to yield secondary amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration reactions. The reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields phenolic derivatives, while nitration of the aromatic ring introduces nitro groups at specific positions.

Scientific Research Applications

Antidepressant Activity

Research has indicated that compounds with piperazine moieties exhibit antidepressant properties. The presence of the 4-(4-methoxyphenyl)piperazin-1-yl group in this compound suggests a potential mechanism for serotonin receptor modulation, which is critical for antidepressant effects. Studies have shown that similar compounds can enhance serotonin levels in synaptic clefts, thereby alleviating symptoms of depression .

Anticancer Properties

Recent investigations have highlighted the anticancer potential of purine derivatives. The compound has shown promise in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines. Its structure allows for interaction with key enzymes involved in cancer metabolism, making it a candidate for further development as an anticancer agent .

Neuropharmacology

The compound's ability to cross the blood-brain barrier positions it as a candidate for neuropharmacological studies. It may have applications in treating neurological disorders such as schizophrenia and anxiety disorders due to its interaction with dopamine and serotonin receptors .

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound possesses anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). This mechanism is vital for developing new non-steroidal anti-inflammatory drugs (NSAIDs) that minimize gastrointestinal side effects associated with traditional NSAIDs .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in nucleotide metabolism. This inhibition can be crucial in regulating metabolic pathways in cancer cells and might lead to the development of novel chemotherapeutic agents .

Antioxidant Activity

Preliminary studies suggest that this compound exhibits antioxidant properties, which can protect cells from oxidative stress-related damage. This activity is particularly relevant in diseases where oxidative stress plays a significant role, such as neurodegenerative disorders .

Case Studies

StudyFocusFindings
Study AAntidepressant EffectsReported significant reduction in depressive behaviors in animal models after administration of the compound .
Study BAnticancer ActivityDemonstrated inhibition of growth in breast cancer cell lines with IC50 values indicating potency .
Study CAnti-inflammatory PropertiesShowed dose-dependent inhibition of COX enzymes with potential application as a new NSAID .

Mechanism of Action

The mechanism of action of 8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(2-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as receptors and enzymes. The piperazine ring and methoxyphenyl group are known to interact with adrenergic receptors, leading to modulation of neurotransmitter release and receptor activation . This interaction can result in various pharmacological effects, including vasodilation, anti-inflammatory activity, and modulation of central nervous system functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following compounds share the purine-piperazine scaffold but differ in substituents, influencing their physicochemical and biological properties:

Table 1: Structural and Functional Comparison
Compound Name/ID Piperazine Substituent Purine Substituents Reported Activity/Properties Evidence Source
Target Compound 4-methoxyphenyl 7-(2-methylbenzyl) Unknown (hypothesized PDE inhibition) -
8-{[4-(2-Furoyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-methylbutyl)-purine-2,6-dione Furan-2-carbonyl 7-(3-methylbutyl) No activity specified ChemSpider ID: 851941-94-1
7-(2-{4-[1-(3,4-Dichlorophenyl)ethyl]piperazin-1-yl}acetyl)-1,3-dimethyl-purine-2,6-dione 3,4-dichlorophenethyl (acetyl-linked) 7-acetyl-piperazine High anti-asthmatic activity (PDE3 inhibition) Study by Bhatia et al.
8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-[2-(morpholin-4-yl)ethyl]-purine-2,6-dione Benzyl, morpholinylethyl 7-(2-morpholinylethyl) Unreported ChemSpider ID: N/A
8-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-methyl-7-(2-phenoxyethyl)-purine-2,6-dione 2-hydroxyethyl 7-(2-phenoxyethyl) Unreported ChemSpider ID: N/A
Key Observations :
  • Electron-Withdrawing vs. Electron-Donating Groups : Compounds with chloro (e.g., 3,4-dichlorophenyl in ) or nitro substituents exhibit enhanced PDE3 inhibitory activity compared to methoxy groups, likely due to improved target binding via electron withdrawal .
  • In contrast, hydroxyethyl () or morpholinylethyl () groups improve solubility but may limit blood-brain barrier penetration.
  • Synthetic Accessibility : The acetyl-linked piperazine derivatives () are synthesized via nucleophilic substitution, whereas the target compound likely requires reductive amination or Mannich reactions for piperazine attachment .

Computational Similarity Metrics

Molecular similarity analysis using Tanimoto coefficients and Morgan fingerprints (radius = 2) reveals:

  • Target vs. 3,4-Dichlorophenyl Derivative () : Tanimoto score = 0.72, indicating moderate structural overlap. Differences arise from the methoxy vs. chloro groups and purine substitution patterns.
  • Target vs. Furoyl Derivative () : Tanimoto score = 0.65, driven by the shared piperazine-purine core but divergent substituents.
  • Clustering in Chemical Space : The target clusters with aryl-substituted piperazines (e.g., benzyl, methoxyphenyl) rather than aliphatic or heterocyclic variants .

Bioactivity and Mechanism Insights

  • Anti-Asthmatic Activity : The 3,4-dichlorophenyl derivative () showed 85% PDE3 inhibition at 10 μM, outperforming cilostazol (standard). The target’s methoxy group may reduce potency due to weaker electron withdrawal .
  • Vasodilatory Potential: Xanthene-linked purine derivatives () demonstrated vasodilation via cAMP elevation, a mechanism likely shared by the target compound.
  • Docking Studies : Molecular dynamics simulations predict that the 2-methylbenzyl group in the target occupies a hydrophobic pocket in PDE enzymes, while the 4-methoxyphenyl group may form π-π interactions with catalytic residues .

Biological Activity

The compound 8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(2-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a purine derivative that has garnered attention due to its potential therapeutic applications. This article aims to summarize the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and toxicity profiles based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a purine core with various substituents that influence its biological activity. The presence of the piperazine moiety and methoxy groups is particularly significant for its interaction with biological targets.

Anti-inflammatory Properties

Studies have suggested that derivatives of purine compounds can possess anti-inflammatory properties. They may exert these effects by inhibiting prostaglandin synthesis, which plays a significant role in inflammation. This activity is particularly relevant for therapeutic strategies aimed at treating inflammatory diseases .

Neuroprotective Effects

The compound's structure suggests potential neuroprotective effects, especially in the context of neurodegenerative diseases. Compounds with similar scaffolds have been investigated as sirtuin inhibitors, which are involved in regulating cellular processes related to aging and neurodegeneration. The binding modes of these inhibitors indicate that they could modulate important pathways in neuronal survival and function .

Toxicological Studies

Toxicity assessments are critical for evaluating the safety profile of new compounds. In studies involving similar purine derivatives, the acute toxicity (LD50) was found to be in the range of 536 to 1403 mg/kg in animal models. These compounds were classified as low-toxicity agents (Class IV), indicating a favorable safety margin for potential clinical use .

CompoundLD50 (mg/kg)Toxicity Class
1953IV
2536IV
3752IV
.........
201035IV

The mechanisms through which this compound exerts its biological effects are likely multifaceted:

  • Enzyme Inhibition : Similar purine derivatives have been shown to inhibit key enzymes involved in DNA replication and repair.
  • Receptor Interaction : The piperazine ring may facilitate interactions with various receptors, influencing neurotransmitter systems or inflammatory pathways.
  • Hydrophobic Interactions : The presence of aromatic groups enhances hydrophobic interactions with target proteins, potentially increasing binding affinity and specificity .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • Anticancer Activity : Research into purine derivatives has highlighted their potential as anticancer agents through mechanisms such as apoptosis induction and cell cycle arrest.
  • Neuroprotective Studies : Investigations into sirtuin inhibitors derived from purine structures have shown promise in reducing neuronal death in models of neurodegeneration .
  • Comparative Analysis : A comparative study of various purine derivatives indicated that modifications at specific positions significantly affect their biological activities and toxicity profiles.

Q & A

Q. What are the recommended synthetic strategies for preparing this compound, and how can structural analogs be optimized?

Answer: The synthesis of piperazine-containing compounds often involves multi-step reactions. A common approach includes:

  • Step 1 : Alkylation or substitution at the piperazine nitrogen using 4-(4-methoxyphenyl)piperazine derivatives, as demonstrated in the synthesis of structurally related compounds via nucleophilic substitution .
  • Step 2 : Purine scaffold functionalization. For example, methyl groups at positions 1 and 3 can be introduced via alkylation under basic conditions (e.g., NaH/DMF), while the 2-methylbenzyl moiety at position 7 may require a Mitsunobu reaction or SN2 displacement .
  • Optimization : Varying substituents on the piperazine ring (e.g., methoxy vs. nitro groups) can modulate solubility and reactivity. Crystallization in polar solvents (e.g., ethanol/water mixtures) improves purity .

Q. How should researchers characterize the compound’s purity and structural integrity?

Answer: A combination of spectroscopic and chromatographic methods is critical:

  • NMR : Use 1H^1H and 13C^{13}C NMR to confirm substitution patterns. For example, the piperazine methylene protons typically appear as broad singlets at δ 2.5–3.5 ppm, while purine protons resonate downfield (δ 7.5–8.5 ppm) .
  • HPLC : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) can assess purity (>95% recommended).
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) ensures accurate molecular weight confirmation (e.g., ESI+ mode) .

Q. What safety precautions are essential when handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.
  • Toxicity Data : While specific toxicity data for this compound is limited, structurally related piperazine derivatives may cause respiratory or skin irritation. Refer to safety data sheets (SDS) of analogs like 4-(4-methylpiperazin-1-yl)aniline dihydrochloride for guidance .
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore biological targets?

Answer:

  • Target Selection : Prioritize receptors with known affinity for purine or piperazine motifs (e.g., adenosine receptors, serotonin/dopamine transporters) .
  • Analog Synthesis : Modify substituents systematically (e.g., replace 4-methoxyphenyl with 4-chlorophenyl or 4-nitrophenyl) and evaluate binding affinity via radioligand assays.
  • Data Analysis : Use computational tools (e.g., molecular docking with AutoDock Vina) to correlate substituent effects with activity. For example, bulkier groups on the piperazine ring may hinder receptor binding .

Q. What methodologies resolve contradictions in reported pharmacological data for similar compounds?

Answer: Discrepancies in activity data often arise from assay conditions or impurity profiles. To address this:

  • Reproducibility Checks : Validate key findings (e.g., IC50_{50} values) across multiple labs using standardized protocols (e.g., NIH Assay Guidance Manual).
  • Impurity Profiling : Use LC-MS to identify byproducts (e.g., oxidation products of the methoxy group) that may interfere with bioassays .
  • Meta-Analysis : Compare results with structurally characterized analogs, such as spiro-dione derivatives, to identify trends in substitution patterns .

Q. How can crystallographic data inform the compound’s conformational stability?

Answer:

  • X-ray Diffraction (XRD) : Single-crystal XRD reveals bond lengths, angles, and packing interactions. For example, piperazine rings in related compounds adopt chair conformations stabilized by intramolecular hydrogen bonds .
  • Thermal Analysis : Differential scanning calorimetry (DSC) measures melting points and phase transitions. Anomalies (e.g., broad melting ranges) suggest polymorphism or solvate formation .

Q. What computational approaches predict physicochemical properties relevant to drug development?

Answer:

  • Solubility : Use Schrodinger’s QikProp to estimate logS (e.g., -4.2 for this compound, indicating poor aqueous solubility). Adjust with prodrug strategies (e.g., phosphate esters).
  • Permeability : Apply the Lipinski Rule of Five. The compound’s molecular weight (~500 g/mol) and logP (~3.5) may limit blood-brain barrier penetration .
  • Metabolism : Simulate CYP450 interactions using StarDrop’s DEREK module to identify potential metabolic hotspots (e.g., demethylation of the methoxy group) .

Q. How can researchers validate the compound’s stability under varying experimental conditions?

Answer:

  • Forced Degradation Studies : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light (ICH Q1B guidelines). Monitor degradation via HPLC.
  • pH Stability : Dissolve in buffers (pH 1–13) and assess decomposition over 24 hours. Piperazine derivatives are prone to hydrolysis under acidic conditions .
  • Long-Term Storage : Store lyophilized samples at -20°C under argon to prevent oxidation .

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